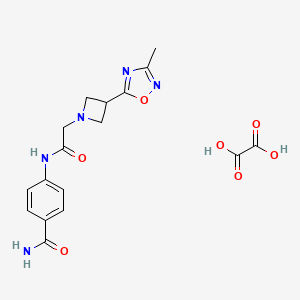

4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a useful research compound. Its molecular formula is C17H19N5O7 and its molecular weight is 405.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

- A study investigated the synthesis and anti-inflammatory activity of indolyl azetidinones, including compounds similar to the one , showing significant anti-inflammatory effects compared to non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Anticancer Evaluation

- Research focused on the design, synthesis, and anticancer evaluation of benzamide derivatives related to 4-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Crystal Structure and Biological Studies

- The crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole derivatives were analyzed. These compounds, closely related to the compound of interest, displayed potent antioxidant and antibacterial activities (Karanth et al., 2019).

Nematocidal Activity

- A study on novel 1,2,4-oxadiazole derivatives, including compounds with structural similarities, evaluated their nematocidal activities, finding some derivatives to be effective against Bursaphelenchus xylophilus (Liu et al., 2022).

Antimicrobial Activity

- Research involving N-substituted derivatives of 1,3,4-oxadiazoles demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

RET Kinase Inhibition for Cancer Therapy

- A series of benzamide derivatives containing substituted heteroaryl rings, structurally related to the compound , were synthesized and evaluated as RET kinase inhibitors, showing potential for cancer therapy (Han et al., 2016).

In Silico ADME Prediction and Antimicrobial Activity

- A library of related compounds was synthesized and analyzed for in silico ADME prediction properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities, showing good to moderate activity against various strains (Pandya et al., 2019).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds often target key enzymes or proteins in the pathogen’s life cycle, disrupting their normal function and inhibiting the pathogen’s growth or replication .

Mode of Action

1,2,4-oxadiazoles generally interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . The nitrogen atom has been found to be a stronger hydrogen bond acceptor than oxygen . This interaction can disrupt the normal function of the target, leading to the desired therapeutic effect.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple pathways . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of pathogen growth or replication .

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound may lead to the inhibition of pathogen growth or replication .

Properties

IUPAC Name |

4-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3.C2H2O4/c1-9-17-15(23-19-9)11-6-20(7-11)8-13(21)18-12-4-2-10(3-5-12)14(16)22;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3,(H2,16,22)(H,18,21);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDOVOJHWYEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2494180.png)

![methyl 4-[1-(6-phenylpyridazin-3-yl)piperidine-4-amido]benzoate](/img/structure/B2494184.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide](/img/structure/B2494186.png)

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2494187.png)